

# Cross-study comparison of OY-201 clinical trial data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OY-201

Cat. No.: B12391316

[Get Quote](#)

## An In-depth Comparative Analysis of ONC201 Clinical Trial Data in Recurrent Glioblastoma

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for ONC201 (now known as Dordaviprone) against other therapeutic alternatives for recurrent glioblastoma. The analysis is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.

## Executive Summary

Recurrent glioblastoma remains a significant challenge in oncology, with limited effective treatment options. ONC201 has emerged as a promising investigational agent with a novel mechanism of action. This guide synthesizes clinical trial data for ONC201 and compares it with established treatments such as bevacizumab, lomustine, and temozolomide, providing a framework for understanding its potential therapeutic positioning.

## Comparative Analysis of Clinical Trial Data

The following tables summarize the key efficacy and safety endpoints from various clinical trials in recurrent glioblastoma. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary.

Table 1: Efficacy of ONC201 in Recurrent Glioblastoma

| Clinical Trial                           | Treatment Arm                  | Number of Patients | Median Overall Survival (OS) | Progression-Free Survival at 6 Months (PFS6) | Objective Response Rate (ORR)                                                       |
|------------------------------------------|--------------------------------|--------------------|------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------|
| Phase II (NCT02525692) <sup>[1][2]</sup> | ONC201 (625 mg, every 3 weeks) | 17                 | 41.6 weeks                   | 11.8%                                        | One partial response reported in a patient with H3 K27M mutation. <sup>[1][2]</sup> |

Table 2: Efficacy of Competitor/Alternative Therapies in Recurrent Glioblastoma

| Drug                               | Clinical Trial                                | Number of Patients | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Progression-Free Survival at 6 Months | Objective Response Rate (ORR) |
|------------------------------------|-----------------------------------------------|--------------------|------------------------------|----------------------------------------|---------------------------------------|-------------------------------|
| Bevacizumab                        | BRAIN Study (NCT00345163)                     | 85                 | 9.2 months                   | 4.2 months                             | 29% <sup>[3]</sup>                    | 28.2%                         |
| Bevacizumab + Lomustine            | EORTC 26101 (NCT01290939) <sup>[4]</sup>      | 288                | 9.1 months                   | 4.2 months                             | Not Reported                          | 34-39% <sup>[5]</sup>         |
| Lomustine                          | EORTC 26101 (NCT01290939) <sup>[4]</sup>      | 149                | 8.6 months                   | 1.5 months                             | ~20% <sup>[6]</sup>                   | 5% <sup>[5]</sup>             |
| Temozolomide (metronomic schedule) | Meta-analysis of 15 trials <sup>[6]</sup> [7] | 402                | 65% (at 6 months)            | Not Reported                           | 33.1%                                 | Not Reported                  |
| Temozolomide (standard schedule)   | Meta-analysis of 15 trials <sup>[6]</sup> [7] | 500                | 65% (at 6 months)            | Not Reported                           | 20.1%                                 | Not Reported                  |

## Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive. Below is a summary of the key design elements for the pivotal trials.

ONC201 - Phase II (NCT02525692)

- Study Design: A multi-center, open-label, Phase II study.[8]
- Patient Population: Adult patients with recurrent glioblastoma who were bevacizumab-naïve. [9][10]
- Intervention: ONC201 administered orally at a dose of 625 mg once every three weeks.[1][8]
- Primary Endpoint: Progression-free survival at 6 months (PFS6).[8]
- Key Inclusion Criteria: Histologically confirmed recurrent glioblastoma; Karnofsky performance status  $\geq$  70.
- Key Exclusion Criteria: Prior treatment with bevacizumab.[10]

#### Bevacizumab - BRAIN Study (NCT00345163)

- Study Design: A multi-center, open-label, non-comparative Phase II study.
- Patient Population: Patients with glioblastoma at first or second recurrence after prior radiation and temozolomide.
- Intervention: Bevacizumab 10 mg/kg intravenously every 2 weeks.
- Primary Endpoint: Objective response rate (ORR).
- Key Inclusion Criteria: Histologically confirmed glioblastoma; Karnofsky performance status  $\geq$  70; prior radiotherapy and temozolomide.[11]
- Key Exclusion Criteria: Active brain hemorrhage.[11]

#### Lomustine - EORTC 26101 (NCT01290939)

- Study Design: A randomized, open-label, multicenter Phase III trial.[4]
- Patient Population: Patients with first progression of glioblastoma after standard chemoradiotherapy.
- Intervention: Lomustine administered orally at 110 mg/m<sup>2</sup> once every 6 weeks.[12][13]

- Primary Endpoint: Overall survival (OS).[13]
- Key Inclusion Criteria: Histologically confirmed glioblastoma; first recurrence at least 3 months after completion of radiotherapy.[5]
- Key Exclusion Criteria: Prior treatment with bevacizumab or other VEGF inhibitors.[11]

## Visualizing Molecular Pathways and Experimental Workflows

### ONC201 Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It acts as an antagonist of the dopamine D2-like receptors (DRD2 and DRD3) and an allosteric agonist of the mitochondrial protease ClpP.[1][14] This leads to the dual inhibition of Akt and ERK phosphorylation, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[1][14] Concurrently, ONC201 activates the integrated stress response (ISR), leading to increased expression of the TRAIL receptor DR5.[1] The combined upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Caption: ONC201 mechanism of action in glioblastoma cells.

Typical Clinical Trial Workflow for Recurrent Glioblastoma

The following diagram illustrates a generalized workflow for a clinical trial investigating a new agent for recurrent glioblastoma.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a recurrent glioblastoma clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Phase II Trial of Single-Agent Bevacizumab Followed by Bevacizumab Plus Irinotecan at Tumor Progression in Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomustine and Bevacizumab in Progressive Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osvepharma.com [osvepharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. onclive.com [onclive.com]
- 10. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 12. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of OY-201 clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12391316#cross-study-comparison-of-oy-201-clinical-trial-data>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)